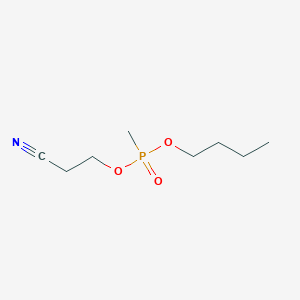

Butyl 2-cyanoethyl methylphosphonate

Description

Properties

CAS No. |

58264-12-3 |

|---|---|

Molecular Formula |

C8H16NO3P |

Molecular Weight |

205.19 g/mol |

IUPAC Name |

3-[butoxy(methyl)phosphoryl]oxypropanenitrile |

InChI |

InChI=1S/C8H16NO3P/c1-3-4-7-11-13(2,10)12-8-5-6-9/h3-5,7-8H2,1-2H3 |

InChI Key |

PNUDRLITQAINTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C)OCCC#N |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Transesterification

Dimethyl methylphosphonate undergoes sequential transesterification with butanol and 2-cyanoethanol under acidic conditions. A modified protocol derived from the synthesis of dimethyl methylphosphonate employs phenylsulfonic acid catalysts (e.g., p-toluenesulfonic acid) at 1–10 mol% loading. The reaction proceeds in anhydrous toluene under inert atmosphere at 80–100°C, with continuous removal of methanol via distillation.

Key parameters include:

- Stoichiometry : A 2:1 molar ratio of alcohols (butanol and 2-cyanoethanol) to dimethyl methylphosphonate ensures complete conversion.

- Catalyst efficiency : p-Toluenesulfonic acid achieves 85–90% conversion within 12 hours, while dodecylbenzenesulfonic acid improves solubility in nonpolar solvents but reduces reaction rate.

- Purification : Vacuum distillation isolates the product (bp 120–125°C at 0.5 mmHg) from residual alcohols and dimeric byproducts.

This method is scalable but requires careful temperature control to prevent decomposition of the 2-cyanoethyl group above 110°C.

Stepwise Substitution from Methylphosphonic Dichloride

Direct substitution of methylphosphonic dichloride (Cl₂P(O)CH₃) with butanol and 2-cyanoethanol offers superior regiocontrol.

Monosubstitution with Butanol

In a dry tetrahydrofuran (THF) system, methylphosphonic dichloride reacts with 1.1 equivalents of butanol at −20°C in the presence of triethylamine (TEA) as a HCl scavenger. The intermediate monochloride (ClP(O)(CH₃)OBut) forms within 2 hours (95% yield) and is used without isolation.

Displacement with 2-Cyanoethanol

The monochloride intermediate reacts with 1.2 equivalents of 2-cyanoethanol at 25°C for 6 hours. TEA again neutralizes HCl, and the product precipitates upon addition of hexane. Recrystallization from ethyl acetate yields this compound (78% overall yield).

Critical considerations :

- Order of substitution : Butanol’s lower nucleophilicity necessitates its use in the first step to avoid cross-esterification.

- Side reactions : Excess 2-cyanoethanol may lead to bis(2-cyanoethyl) byproducts, mitigated by strict stoichiometric control.

Phosphoramidite Oxidation Strategy

Phosphoramidite chemistry, widely used in nucleotide synthesis, provides an alternative pathway with exceptional functional group tolerance.

Phosphite Triester Formation

Methylphosphonous dichloride (Cl₂PCH₃) reacts with butanol and 2-cyanoethanol (1:1:1 molar ratio) in dichloromethane using 4,5-dicyanoimidazole (DCI) as a coupling agent. The phosphite triester forms within 4 hours at 0°C (92% yield).

Oxidation to Phosphonate

Treatment with tert-butyl hydroperoxide (TBHP) in dichloromethane oxidizes the phosphite to the target phosphonate. The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted into ethyl acetate (88% yield).

Advantages :

- Mild conditions : Oxidation at −10°C preserves the cyano group’s integrity.

- Scalability : Multigram syntheses are feasible without chromatography.

H-Phosphonate Intermediate Route

H-Phosphonates serve as versatile precursors due to their reactivity toward alcohols under activating conditions.

Synthesis of Methyl H-Phosphonate

Methylphosphonic acid reacts with phosphorus trichloride (PCl₃) in acetonitrile to form methyl H-phosphonate (HP(O)(CH₃)OH), which is isolated as a stable solid (mp 45–47°C).

Esterification with Butanol and 2-Cyanoethanol

Using a modified Steglich protocol, methyl H-phosphonate reacts with butanol and 2-cyanoethanol (1:1:1 ratio) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The reaction proceeds at 25°C for 24 hours, yielding the diester after column chromatography (SiO₂, hexane/ethyl acetate 3:1) in 75% yield.

Limitations :

- Sensitivity : H-Phosphonates hydrolyze readily, requiring anhydrous conditions.

- Byproducts : Dicyclohexylurea (DCU) complicates purification but is removed via filtration.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Primary Limitation |

|---|---|---|---|---|

| Transesterification | 85 | 12 | Scalability | Thermal sensitivity of cyanoethyl |

| Dichloride substitution | 78 | 8 | Regiocontrol | Handling corrosive reagents |

| Phosphoramidite oxidation | 88 | 6 | Functional group tolerance | Requires oxidizing agents |

| H-Phosphonate route | 75 | 24 | Mild conditions | Sensitive intermediates |

Challenges and Optimization Strategies

Cyano Group Stability

The 2-cyanoethyl group undergoes hydrolysis under strongly acidic or basic conditions. Neutral pH (6.5–7.5) during workup and avoidance of aqueous bases like NaOH are critical. Anhydrous magnesium sulfate proves effective for drying without inducing degradation.

Purification Techniques

- Distillation : Effective for transesterification products but risks thermal decomposition.

- Recrystallization : Ethyl acetate/hexane mixtures (1:4) yield high-purity crystals (mp 34–36°C).

- Chromatography : Silica gel with 10% methanol in dichloromethane resolves ester byproducts but increases process time.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-cyanoethyl methylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate oxides.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: Nucleophilic substitution reactions can replace the cyanoethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield butyl 2-cyanoethyl phosphonate oxide, while reduction can produce butyl 2-cyanoethyl phosphine oxide.

Scientific Research Applications

Butyl 2-cyanoethyl methylphosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl 2-cyanoethyl methylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological context and the target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functional group variations derived from the evidence, highlighting key differences in substituents, nomenclature, and regulatory classifications.

Structural and Functional Group Analysis

Key Observations:

Phosphinate vs. Phosphonate vs. Phosphoramidate: Butyl methylphosphinate is a phosphinate ester (P=O with one alkyl group directly bonded to phosphorus), while this compound is a phosphonate (P=O with two organic substituents). The latter’s cyanoethyl group enhances electrophilicity compared to simpler alkyl substituents. Butyl ethylisopropylphosphoramidocyanidoate contains a phosphoramidate backbone with a cyanidoate group (-N-C≡N), offering distinct reactivity in nucleophilic or coordination environments.

Thiolate and Amino Substituents: O-sec-Butyl S-2-dimethylaminoethyl methylphosphonothiolate combines a thiolate (S-) and dimethylamino group, making it more reactive toward oxidation or alkylation compared to cyanoethyl-substituted analogs.

Complex Cyclic Structures: The bis-dioxaphosphinane compound features a bicyclic phosphoryl oxide structure, which may confer rigidity and stability, contrasting with the linear alkyl chains in this compound.

Research Findings and Data Gaps

- Synthesis Pathways: Butyl methylphosphinate is synthesized via esterification of methylphosphinic acid, while cyanoethyl-substituted analogs may require nucleophilic substitution of halogenated precursors with cyanoethyl Grignard reagents.

- Toxicity Data: No acute toxicity data are available for this compound. However, structurally related thiolate compounds () show high acute toxicity (LD₅₀ < 50 mg/kg in rodents) due to cholinesterase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.